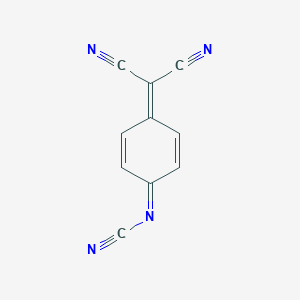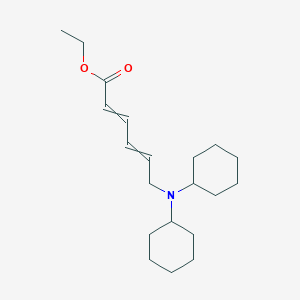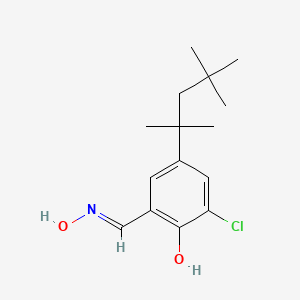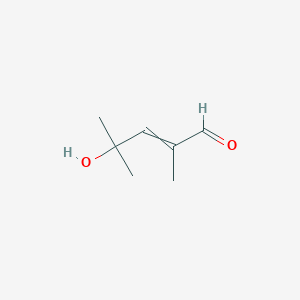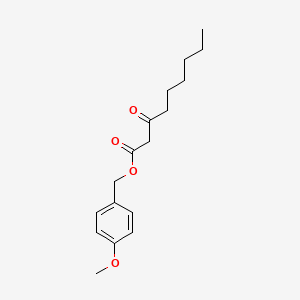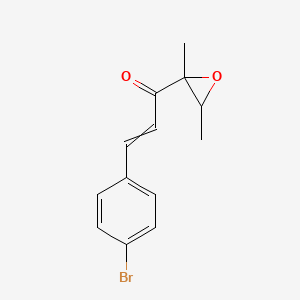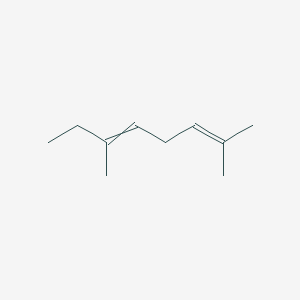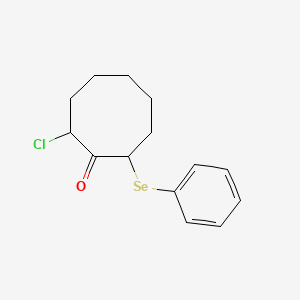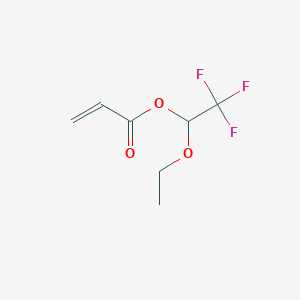
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of two benzene rings connected by a central pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method includes the use of salicylic acid derivatives and phenol derivatives under acidic conditions, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of laboratory-scale synthetic routes. This includes the use of catalysts such as zinc chloride or phosphoryl chloride to enhance yield and reduce reaction times . Microwave-assisted synthesis has also been explored to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6-Trihydroxy-2,7-dimethoxy-9H-xanthen-9-one: Similar structure but different substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different hydroxyl and methoxy substitutions.
Uniqueness
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
116368-97-9 |
|---|---|
Molekularformel |
C15H12O7 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
1,3,8-trihydroxy-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-7(16)11-9(4-6)22-10-5-8(17)15(21-2)14(19)12(10)13(11)18/h3-5,16-17,19H,1-2H3 |
InChI-Schlüssel |
WWLABYIROBORPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



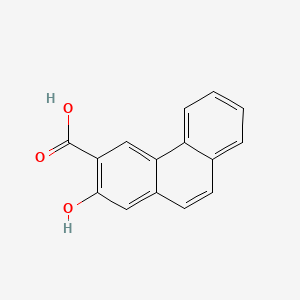
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
